4-Methoxy-2-(methoxymethoxy)benzoic acid
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Overview
Description
4-Methoxy-2-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the 4-position and a methoxymethoxy group (-OCH2OCH3) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group such as a methyl ester.
Introduction of the Methoxymethoxy Group: The protected compound is then subjected to a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) to introduce the methoxymethoxy group at the 2-position.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-2-(methoxymethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-2-(methoxymethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.
2-Methoxybenzoic acid: Similar structure but lacks the methoxy group at the 4-position.
4-Methoxy-2-hydroxybenzoic acid: Similar structure but has a hydroxy group instead of a methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)benzoic acid is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
51985-35-4 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-methoxy-2-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C10H12O5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
KLEWZVDFTHMNEF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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